3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester
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Overview
Description
Scientific Research Applications
Synthetic Routes and Chemical Transformations
A pivotal application of 3-Methyl-3H-imidazole-4-carboxylic acid tert-butyl ester is in the synthesis of non-proteinogenic amino-acid methyl esters with acid-sensitive side chains. This process involves a chiral glycine derivative, highlighting its utility in producing highly hindered α-amino-acid methyl esters under mild conditions, which is crucial for the synthesis of amino acids with complex side chains (CHIMIA, 1997). Additionally, the compound serves as a foundation in the esterification of primary benzylic C-H bonds with carboxylic acids, leveraging novel ionic iron(III) complexes for benzyl ester synthesis, thereby offering a versatile approach to ester formation with broad applicability (Organic Letters, 2017).
Catalysis and Chemical Reactions
The tert-butyl ester acts as a significant component in catalytic processes, including the synthesis of esters via microwave-promoted reactions. This innovative approach utilizes imidazole as a catalyst, demonstrating the compound's role in facilitating esterification reactions of aliphatic and aromatic carboxylic acid anhydrides, thereby streamlining the production of esters (Tetrahedron Letters, 2003).
Metal Ion Removal and Environmental Applications
A unique application of this tert-butyl ester is in the removal of metal ions from aqueous solutions, where imidazolium salts with appended aminodiacetic acid moieties are synthesized. This approach illustrates the potential environmental applications, particularly in treating water contaminated with heavy metals, showcasing the adaptability and relevance of the compound in environmental chemistry (Dalton Transactions, 2008).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes in the target, leading to the observed biological activities.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities . The downstream effects of these pathway alterations contribute to the compound’s overall biological activity.
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may induce changes at the molecular and cellular levels.
Properties
IUPAC Name |
tert-butyl 3-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)7-5-10-6-11(7)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMRNUODMUVXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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